

Spectroscopic Profile of 4,4'-Difluorobenzhydrol: A Technical Guide

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Compound of Interest

Compound Name: 4,4'-Difluorobenzhydrol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Difluorobenzhydrol (CAS No. 365-24-2), a key intermediate in the synthesis of various pharmaceuticals. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ^1H , ^{13}C , and ^{19}F NMR data for 4,4'-Difluorobenzhydrol.

^1H NMR Data

Table 1: ^1H NMR Spectroscopic Data for 4,4'-Difluorobenzhydrol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.22	Multiplet	4H	Ar-H (ortho to -CHF)
6.97	Multiplet	4H	Ar-H (meta to -CHF)
5.65	Singlet	1H	-CH(OH)-
2.96	Singlet	1H	-OH

Solvent: CDCl_3 , Reference: TMS (0 ppm)[1]

^{13}C NMR Data

Table 2: ^{13}C NMR Spectroscopic Data for 4,4'-Difluorobenzhydrol

Chemical Shift (δ) ppm	Assignment
162.1	C-F
139.6	Ar C-CH
128.3	Ar CH (ortho to -CHF)
115.3	Ar CH (meta to -CHF)
75.5	-CH(OH)-

Solvent: CDCl_3 , Reference: TMS (0 ppm)

^{19}F NMR Data

While a specific ^{19}F NMR spectrum for 4,4'-Difluorobenzhydrol is not readily available in the searched literature, the chemical shift for the closely related compound, 4,4'-Difluorobenzophenone, in CDCl_3 is approximately -105.8 ppm. The chemical shift for 4,4'-Difluorobenzhydrol is expected to be in a similar region, characteristic of aromatic fluorine atoms.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule. The IR spectrum of 4,4'-Difluorobenzhydrol exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: IR Spectroscopic Data for 4,4'-Difluorobenzhydrol

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3200	Strong, Broad	O-H stretch (alcohol)
3070 - 3030	Medium	C-H stretch (aromatic)
1605, 1508	Strong	C=C stretch (aromatic ring)
1230	Strong	C-F stretch (aryl fluoride)
1158	Strong	C-O stretch (secondary alcohol)
830	Strong	C-H bend (para-disubstituted aromatic)

Sample preparation: KBr pellet or Nujol mull[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 4,4'-Difluorobenzhydrol is presented below.

Table 4: Mass Spectrometry Data for 4,4'-Difluorobenzhydrol

m/z	Relative Intensity (%)	Assignment
220	20.1	[M] ⁺ (Molecular ion)
201	5.5	[M - H - H ₂ O] ⁺
123	100	[M - C ₇ H ₄ FO] ⁺ (Base Peak)
95	17.5	[C ₆ H ₄ F] ⁺

Ionization method: Electron Ionization (EI) at 70 eV^[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

- **Sample Preparation:** A sample of 4,4'-Difluorobenzhydrol (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl_3 , ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 300 MHz or higher for ^1H NMR.
- **^1H NMR Acquisition:** The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.
- **^{13}C NMR Acquisition:** The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required compared to ^1H NMR.
- **^{19}F NMR Acquisition:** A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used. The spectrum is referenced to an external standard, typically CFCl_3 (0 ppm).
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS at 0 ppm for ^1H and ^{13}C NMR).

FT-IR Spectroscopy

- **Sample Preparation (KBr Pellet Method):** A small amount of 4,4'-Difluorobenzhydrol (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer, Thermo Fisher, Shimadzu).

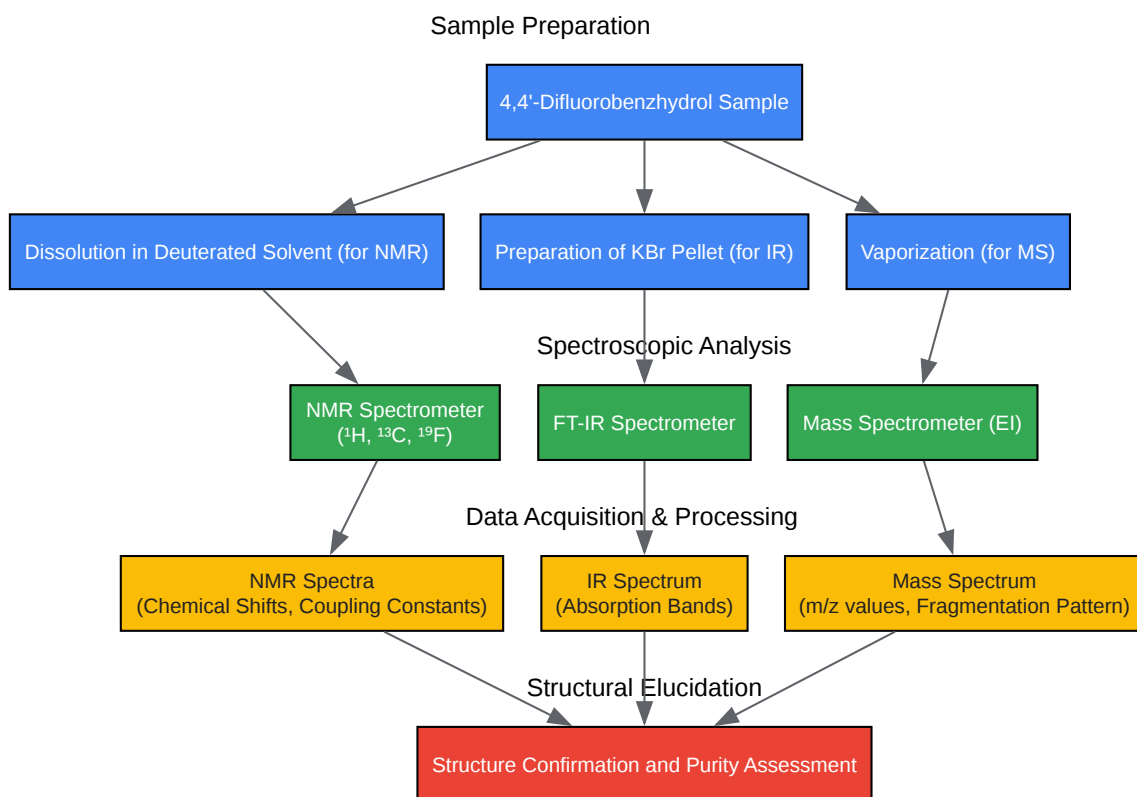
- **Data Acquisition:** A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .
- **Data Processing:** The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe or by gas chromatography if volatile.
- **Instrumentation:** A mass spectrometer equipped with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole, time-of-flight).
- **Ionization:** The sample is bombarded with a beam of electrons with an energy of 70 eV to induce ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z).
- **Data Acquisition and Processing:** The mass spectrum is recorded, showing the relative abundance of each ion. The data is processed to identify the molecular ion and major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4,4'-Difluorobenzhydrol.



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Caption: Workflow of Spectroscopic Analysis.

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References

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- 2,4,4'-Difluorobenzhydrol | 365-24-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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